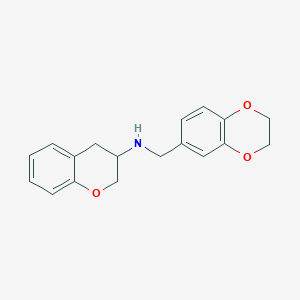![molecular formula C23H36N2O2 B6080476 {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol, also known as CPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBM is a bipiperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This compound has been shown to bind to dopamine D2 receptors in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound may also modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain tolerance, indicating its potential use as an analgesic. This compound has also been shown to reduce locomotor activity and induce catalepsy, indicating its potential use as an antipsychotic. Additionally, this compound has been shown to reduce immobility time in the forced swim test, indicating its potential use as an antidepressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on {1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. This compound may also have potential applications in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans, as well as its potential side effects and drug interactions. Finally, research on the optimization of the synthesis of this compound and its derivatives may lead to the development of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been synthesized through various methods, including the reduction of 1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-carboxylic acid with sodium borohydride, and the reaction of 1-(2-chloroethyl)-4-(cyclopentyloxy)piperidine with 1-(3,4-dimethoxybenzyl)piperidine. The synthesis of this compound has been optimized to increase the yield and purity of the compound, and it has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been studied extensively for its potential applications in various fields of research. It has been shown to have antinociceptive, antipsychotic, and antidepressant effects in animal models. This compound has also been studied for its potential use as a radioligand for imaging dopamine D2 receptors in the brain. Additionally, this compound has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
[1-[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c26-18-19-11-14-25(15-12-19)21-7-5-13-24(17-21)16-20-6-1-4-10-23(20)27-22-8-2-3-9-22/h1,4,6,10,19,21-22,26H,2-3,5,7-9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTALIALXKKIXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6080396.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6080398.png)
![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)


![1-benzyl-4-{3-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6080438.png)
![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)